LY2090314 functions as an ATP-competitive inhibitor of GSK-3 []. This means it binds to the same active site on the enzyme as adenosine triphosphate (ATP), a molecule crucial for energy transfer in cells. By occupying this site, LY2090314 prevents ATP from binding and thereby inhibits GSK-3 activity [].
GSK-3 plays a vital role in several cellular processes, including cell proliferation, differentiation, and apoptosis (programmed cell death) []. Inhibition of GSK-3 by LY2090314 can lead to:
LY2090314 is a synthetic organic compound identified as a potent and selective inhibitor of glycogen synthase kinase-3 (GSK3). Its chemical formula is C28H25FN6O3, and it has a molecular weight of approximately 512.55 g/mol. The compound belongs to the class of 1,4-benzodiazepines, which are characterized by a benzene ring fused to a 1,4-azepine structure. LY2090314 has been primarily investigated for its ability to activate the Wnt/β-catenin signaling pathway, which plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis .
LY2090314 acts as an ATP-competitive inhibitor of GSK3, preventing the phosphorylation of β-catenin, thereby stabilizing it and promoting its accumulation in the nucleus. This stabilization leads to the activation of Wnt target genes, which are essential for various cellular functions. The compound exhibits high selectivity towards GSK3α and GSK3β isoforms, with IC50 values around 1.5 nM and 0.9 nM, respectively .
The biological activity of LY2090314 has been extensively studied in various cancer models, particularly melanoma. In vitro studies show that LY2090314 induces apoptosis in melanoma cell lines at nanomolar concentrations (IC50 ~10 nM) while exhibiting less cytotoxicity against other solid tumor cell lines (IC50 >10 µM) . The compound's ability to stabilize β-catenin is critical for its apoptotic effects; knockdown studies have demonstrated that β-catenin is necessary for the sensitivity of melanoma cells to LY2090314 .
The synthesis of LY2090314 has been documented in various research articles. It involves multiple steps starting from readily available precursors. The detailed synthetic route typically includes the formation of key intermediates followed by cyclization and functionalization reactions to yield the final product. Specific methodologies may vary depending on the research context but generally follow established organic synthesis techniques .
LY2090314 has been explored for its therapeutic potential in treating various cancers, including melanoma and pancreatic cancer. Its mechanism of action through GSK3 inhibition and Wnt pathway activation positions it as a promising candidate for cancer therapies where traditional treatments have failed . Additionally, it has been studied for its effects on pancreatic beta-cell function, suggesting potential implications in diabetes treatment .
Interaction studies have shown that LY2090314 can modulate several signaling pathways beyond GSK3 inhibition. For instance, it has been reported to influence the phosphorylation status of proteins involved in cell cycle regulation and apoptosis, such as E2F1 and mTORC2 components . These interactions highlight the compound's multifaceted role in cellular signaling networks.
Several compounds share structural or functional similarities with LY2090314. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Type | GSK3 Inhibition | Unique Features |
---|---|---|---|
BIO | Indirubin derivative | Yes | Non-selective GSK3 inhibitor; broader activity |
CHIR99021 | Small molecule | Yes | Highly selective; used in stem cell research |
TWS119 | Small molecule | Yes | Selective for GSK3β; promotes neurogenesis |
SB216763 | Small molecule | Yes | Less potent than LY2090314; broader target range |
LY2090314 stands out due to its high selectivity towards both GSK3α and GSK3β isoforms, making it particularly effective in specific cancer contexts while minimizing off-target effects seen with other inhibitors .
LY2090314 demonstrates potent antiproliferative activity across multiple solid tumor models, with particularly notable effects in neuroblastoma and melanoma cell lines. The compound exhibits exceptionally potent inhibition of glycogen synthase kinase-3 isoforms, with half-maximal inhibitory concentration values of 1.5 nanomolar for glycogen synthase kinase-3 alpha and 0.9 nanomolar for glycogen synthase kinase-3 beta [1] [2] [3]. This ATP-competitive inhibition mechanism underlies its broad antitumor activity across diverse cancer cell types.
In neuroblastoma models, LY2090314 exhibits significant growth reduction starting at 20 nanomolar concentrations across multiple cell lines, including NGP, SK-N-AS, and SH-SY-5Y cells [4] [5]. The compound demonstrates efficacy independent of MYCN amplification status, as evidenced by its activity in both MYCN-amplified NGP cells and non-amplified SK-N-AS and SH-SY-5Y cell lines [4] [6]. This broad activity profile suggests that LY2090314 targets fundamental cellular processes beyond MYCN-dependent pathways in neuroblastoma.
The antiproliferative effects extend to other solid tumor models, with melanoma cell lines showing particular sensitivity. LY2090314 induces cytotoxicity in melanoma cells at approximately 10 nanomolar concentrations after 72 hours of treatment, demonstrating remarkable potency compared to other solid tumor cell lines where half-maximal inhibitory concentrations exceed 10 micromolar [7] [8]. This selective sensitivity in melanoma cells correlates with the compound's ability to activate Wnt signaling pathways through beta-catenin stabilization.
Mechanistic studies reveal that LY2090314 selectively inhibits glycogen synthase kinase-3 activity by preventing ATP binding to the kinase active site [9] [2]. This inhibition results in reduced phosphorylation of downstream substrates, including beta-catenin at serine 33/37 and threonine 41 residues, leading to protein stabilization and subsequent activation of Wnt signaling pathways [7] [10]. The compound shows greater than 10-fold selectivity for glycogen synthase kinase-3 over a panel of 40 kinases at 20 micromolar concentrations, confirming its specificity for the target enzyme [11] [3].
LY2090314 induces apoptotic cell death through multiple convergent pathways, with caspase-3 activation and survivin downregulation serving as key mechanistic components. In neuroblastoma cell lines, treatment with LY2090314 results in significant increases in cleaved caspase-3 expression, indicating activation of the intrinsic apoptotic pathway [4] [5]. This activation occurs in a dose-dependent manner, with notable increases observed at concentrations ranging from 20 to 80 nanomolar across NGP, SK-N-AS, and SH-SY-5Y cell lines.
The compound simultaneously induces cleavage of poly ADP-ribose polymerase, a well-established downstream target of activated caspase-3 [4] [5]. This dual activation pattern confirms that LY2090314 triggers canonical apoptotic pathways rather than alternative cell death mechanisms. Western blot analysis demonstrates that cleaved poly ADP-ribose polymerase levels increase progressively with higher concentrations of LY2090314, providing additional evidence for dose-dependent apoptotic induction.
Survivin, a member of the inhibitor of apoptosis protein family, represents a critical target for LY2090314-induced apoptosis [4] [5]. The compound significantly reduces survivin protein levels in neuroblastoma cell lines, with reductions observed at concentrations as low as 20 nanomolar. This downregulation of survivin removes a key inhibitory signal for apoptosis, permitting caspase-3 activation to proceed unimpeded. The inverse relationship between survivin levels and caspase-3 activation suggests that survivin downregulation may be an upstream event in the apoptotic cascade triggered by LY2090314.
Functional confirmation of apoptotic induction comes from caspase-3/7 activity assays, which demonstrate significant increases in enzymatic activity following LY2090314 treatment [4] [12]. In melanoma cell lines, caspase-3/7 activation occurs at single-digit nanomolar concentrations, indicating that the apoptotic response may be even more sensitive in these cells compared to neuroblastoma models [7]. This enhanced sensitivity correlates with the observed selective cytotoxicity of LY2090314 in melanoma versus other solid tumor cell lines.
The mechanistic basis for survivin downregulation involves glycogen synthase kinase-3 inhibition-mediated effects on protein stability and transcriptional regulation [13]. Survivin expression is normally maintained through phosphorylation-dependent stabilization mechanisms, and glycogen synthase kinase-3 inhibition disrupts these pathways. Additionally, beta-catenin stabilization resulting from glycogen synthase kinase-3 inhibition may indirectly influence survivin expression through transcriptional mechanisms, creating a coordinated cellular response that favors apoptotic cell death.
LY2090314 exerts profound effects on cell cycle regulation through dual mechanisms involving cyclin D1 downregulation and beta-catenin stabilization. These seemingly contradictory effects reflect the complex role of glycogen synthase kinase-3 in cellular signaling networks and highlight the compound's ability to simultaneously promote cell cycle exit and activate specific transcriptional programs.
Cyclin D1, a key regulatory protein controlling G1/S phase transition, undergoes significant downregulation following LY2090314 treatment [4] [5]. In neuroblastoma cell lines, cyclin D1 protein levels decrease substantially at concentrations ranging from 20 to 80 nanomolar, with the most pronounced effects observed at higher concentrations. This downregulation contributes to cell cycle arrest and provides a mechanistic explanation for the compound's antiproliferative effects. The reduction in cyclin D1 levels correlates with decreased cellular proliferation rates and enhanced susceptibility to apoptotic signals.
Paradoxically, LY2090314 simultaneously induces beta-catenin stabilization through inhibition of glycogen synthase kinase-3-mediated phosphorylation [7] [10]. Treatment with 20 nanomolar LY2090314 promotes time-dependent stabilization of beta-catenin total protein levels, with maximal effects observed within 24 to 48 hours of treatment. This stabilization results from reduced phosphorylation at serine 33/37 and threonine 41 residues, which normally target beta-catenin for ubiquitination and proteasomal degradation.
The stabilized beta-catenin accumulates in cellular compartments and activates T-cell factor/lymphoid enhancer factor-dependent transcription [7]. This activation is confirmed by increased expression of Axin2, a well-established Wnt responsive gene that serves as a marker of pathway activation. Gene expression analysis demonstrates time- and dose-dependent increases in Axin2 mRNA levels following LY2090314 treatment, confirming functional activation of Wnt signaling pathways.
Western blot analysis reveals that LY2090314 effectively reduces the phosphorylation of both glycogen synthase kinase-3 alpha and beta isoforms at their activating tyrosine residues [4] [5]. Phosphorylation of glycogen synthase kinase-3 alpha at tyrosine 279 and glycogen synthase kinase-3 beta at tyrosine 216 decreases by 70 to 90 percent in NGP and SH-SY-5Y cell lines following treatment. Simultaneously, phosphorylation at inhibitory serine residues also decreases, indicating comprehensive inhibition of glycogen synthase kinase-3 activity.
The differential effects on cyclin D1 and beta-catenin reflect the distinct cellular contexts in which these proteins function. While beta-catenin stabilization typically promotes cell proliferation in many contexts, in certain cancer cell types, particularly melanoma, this stabilization paradoxically triggers apoptotic responses [7]. This context-dependent effect explains why LY2090314 can simultaneously stabilize beta-catenin and induce cell death, suggesting that the cellular response to Wnt pathway activation depends on additional factors such as mutation status and cellular differentiation state.
LY2090314 demonstrates remarkable synergistic activity when combined with platinum-based chemotherapeutic agents, enhancing therapeutic efficacy across multiple cancer models. The most extensively studied combination involves pemetrexed and carboplatin, which underwent clinical evaluation in a first-in-human phase I dose-escalation study [14] [15]. This combination achieved a maximum tolerated dose of 40 milligrams of LY2090314 when administered intravenously every three weeks alongside standard doses of pemetrexed and carboplatin.
Clinical evidence of synergistic activity emerged from the phase I study, which enrolled 41 patients with advanced solid tumors, including significant representation of non-small cell lung cancer and mesothelioma [14]. The combination therapy resulted in five confirmed partial responses, including three patients with non-small cell lung cancer, one with mesothelioma, and one with breast cancer. Additionally, 19 patients experienced stable disease, suggesting that the combination may provide clinical benefit even in heavily pretreated patient populations.
Preclinical studies have demonstrated that LY2090314 enhances the efficacy of cisplatin and carboplatin in solid tumor cancer cell lines through multiple mechanisms [9] [16]. The compound appears to sensitize cancer cells to platinum-induced DNA damage, potentially through modulation of DNA repair pathways and cell cycle checkpoint mechanisms. This sensitization effect is particularly pronounced in cancer cells with deficient DNA repair mechanisms, suggesting that glycogen synthase kinase-3 inhibition may exploit synthetic lethal interactions.
Small cell lung cancer models provide additional evidence for synergistic activity between LY2090314 and platinum agents [17]. In a comprehensive screen of 63 small cell lung cancer cell lines, LY2090314 showed minimal activity as a single agent, with half-maximal inhibitory concentrations exceeding 20 micromolar in most lines. However, when combined with etoposide and carboplatin, the compound produced greater than additive cell killing in approximately 40 percent of the cell lines tested. Specific examples include the COLO668 cell line, where LY2090314 alone showed minimal activity but achieved sub-nanomolar half-maximal inhibitory concentrations when combined with etoposide and carboplatin.
The synergistic mechanism involves multiple pathways, including enhanced apoptotic signaling and cell cycle checkpoint disruption [18] [19]. LY2090314 treatment results in increased levels of cleaved poly ADP-ribose polymerase and cleaved caspase-3 when combined with platinum agents, indicating amplified apoptotic responses. Additionally, the combination promotes cell cycle arrest in G2/M phase, potentially increasing the duration of DNA damage checkpoint activation and enhancing the cytotoxic effects of platinum-induced DNA lesions.
Pharmacokinetic studies reveal that LY2090314 exhibits rapid clearance with a short terminal elimination half-life of approximately 1.8 to 3.4 hours in humans [3] [14]. Despite this rapid clearance, the compound achieves sufficient exposure to produce transient upregulation of beta-catenin in peripheral blood mononuclear cells, confirming target engagement at clinically relevant doses. The combination with platinum agents does not appear to significantly alter the pharmacokinetic profile of either component, supporting the feasibility of combination therapy approaches.